molecular formula C15H6F18O6P B1594071 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium CAS No. 47814-20-0

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium

Cat. No.: B1594071
CAS No.: 47814-20-0
M. Wt: 765.08 g/mol
InChI Key: QZLSMASZBVHYRB-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula CF₃COCH₂COCF₃. It is a colorless liquid that is widely used in various scientific and industrial applications due to its unique chemical properties. When complexed with praseodymium, it forms a coordination compound that has significant applications in materials science and catalysis.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoropentane-2,4-dione is used extensively in scientific research due to its ability to form stable complexes with various metals. Some of its applications include:

Mechanism of Action

Target of Action

The primary target of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is metal ions. It forms metal-chelate complexes with various metal ions such as Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) . The role of these complexes can vary depending on the specific metal ion involved and the biological context.

Mode of Action

1,1,1,5,5,5-Hexafluoropentane-2,4-dione interacts with its targets by acting as a chelating ligand . This means it can form multiple bonds with a single metal ion, effectively ‘grabbing’ the ion and allowing it to participate in further chemical reactions. The exact changes resulting from this interaction can vary depending on the specific metal ion and the biological or chemical context.

Safety and Hazards

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is a flammable liquid and vapour. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . It should be stored away from oxidizing agents, reducing agents, and water .

Future Directions

The reactions of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione with various compounds have been studied, and it has been found to form complexes with various metals . These studies suggest potential future directions for research into the properties and applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through the fluorination of acetylacetone. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced fluorination techniques and equipment. The compound is then purified through distillation and other separation methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and coordination compounds when reacted with metals like praseodymium. These products have significant applications in catalysis and materials science .

Comparison with Similar Compounds

1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high fluorine content and strong chelating ability. Similar compounds include:

These compounds differ in their chemical properties and applications, with 1,1,1,5,5,5-hexafluoropentane-2,4-dione being particularly notable for its strong chelating ability and stability in various chemical environments.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium involves the reaction of praseodymium with 1,1,1,5,5,5-Hexafluoropentane-2,4-dione in the presence of a suitable solvent.", "Starting Materials": [ "Praseodymium", "1,1,1,5,5,5-Hexafluoropentane-2,4-dione", "Suitable solvent" ], "Reaction": [ "Dissolve praseodymium in a suitable solvent", "Add 1,1,1,5,5,5-Hexafluoropentane-2,4-dione to the solution", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the desired product" ] }

CAS No.

47814-20-0

Molecular Formula

C15H6F18O6P

Molecular Weight

765.08 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium

InChI

InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;

InChI Key

QZLSMASZBVHYRB-UHFFFAOYSA-N

SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr]

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr]

47814-20-0

Origin of Product

United States

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